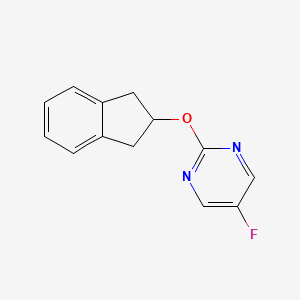

2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine

Description

2-(2,3-Dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine is a fluorinated pyrimidine derivative featuring a bicyclic 2,3-dihydro-1H-indene moiety linked via an ether oxygen to the pyrimidine ring.

Characterization methods such as ¹H and ¹⁹F NMR spectroscopy are critical for confirming its identity, as demonstrated for structurally similar fluoropyrimidines .

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-11-7-15-13(16-8-11)17-12-5-9-3-1-2-4-10(9)6-12/h1-4,7-8,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSGLQOLYMUPJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine typically involves the reaction of 2,3-dihydro-1H-indene with 5-fluoropyrimidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Overview

2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine is a synthetic organic compound that combines the structural features of indene and pyrimidine. Its unique chemical properties make it a subject of interest in various fields, particularly in medicinal chemistry, materials science, and biological studies. This article explores its applications, mechanisms of action, and relevant case studies.

Medicinal Chemistry

The compound is investigated for its potential as a pharmacophore in drug design. Its structural characteristics allow it to interact with biological macromolecules, making it a candidate for developing anticancer and antiviral agents. Research has indicated that it may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation suppression.

Biological Studies

In biological studies, this compound is evaluated for its interactions with proteins and nucleic acids. These interactions can provide insights into its mechanism of action and therapeutic potential. The compound has shown promising biological activities, including:

- Anticancer Activity: Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.

- Antimicrobial Properties: It has been evaluated for its potential to combat microbial infections.

Materials Science

The compound's unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its incorporation into materials can enhance their performance in electronic devices due to improved charge transport and stability.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated the effect on cancer cell lines | Showed significant inhibition of cell proliferation in specific lines, indicating potential as an anticancer agent |

| Biological Activity Evaluation | Assessed interactions with biological macromolecules | Found to interact with enzymes involved in critical signaling pathways |

| Materials Science Application | Evaluated as a component in organic semiconductors | Demonstrated improved electronic properties when incorporated into polymer matrices |

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of fluorinated heterocycles. Key structural analogues include:

5-Fluoropyrimidine (5-FU derivatives): Example: 4-Chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine (CAS 606-738-5) .

Indeno-Pyrido-Pyrimidine Triones: Examples: Compounds 2h and 2i from Ibrahim et al. , featuring indeno-pyrido-pyrimidine cores with methoxy, methyl, or bromo substituents. Comparison: These compounds exhibit fused tricyclic systems, enhancing π-π stacking interactions but reducing solubility compared to the simpler dihydroindenyloxy-pyrimidine scaffold.

Thiazolyl-Methylsulfanyl Indenopyrimidones: Example: 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one . Comparison: The thiazole and sulfanyl groups introduce additional hydrogen-bonding sites, which may improve binding affinity in biological systems compared to the ether-linked indenyloxy group.

Physicochemical Properties

Biological Activity

2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine is a synthetic organic compound that incorporates structural elements from both indene and pyrimidine. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 230.24 g/mol

- CAS Number : 2194848-52-5

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-indene with 5-fluoropyrimidine. Common methods include:

- Reagents : Potassium carbonate as a base.

- Solvents : Dimethylformamide (DMF) is often used due to its ability to dissolve reactants and facilitate nucleophilic substitution reactions.

This compound can also be produced in industrial settings using continuous flow reactors to enhance yield and purity through optimized reaction conditions.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects depending on the target involved. For instance:

- Anticancer Activity : Similar compounds in the fluoropyrimidine class are known for their role as antimetabolites, primarily acting through the inhibition of thymidylate synthase (TYMS), crucial for DNA synthesis.

Anticancer Properties

Research indicates that compounds related to fluoropyrimidines exhibit significant anticancer properties. For example:

- Inhibition of Tumor Growth : Studies on similar fluoropyrimidines have shown effective inhibition of solid tumors such as colorectal and breast cancers by disrupting nucleotide synthesis pathways .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. This potential is linked to its structural similarity with known antimicrobial agents that target bacterial DNA synthesis.

Case Studies and Research Findings

- Fluoropyrimidine Pathways : A study highlighted the pharmacokinetics of fluoropyrimidines, noting that compounds like 5-fluorouracil undergo extensive metabolism leading to active metabolites that exert cytotoxic effects on cancer cells .

- Resistance Mechanisms : Understanding the mechanisms behind drug resistance in tumors treated with fluoropyrimidines is crucial. Variants in genes such as DPYD have been associated with severe toxicity, which may influence the effectiveness of related compounds .

- In Vitro Studies : In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for therapeutic development .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine, and how can reaction conditions be optimized for yield?

- Methodology : Focus on nucleophilic aromatic substitution or coupling reactions between fluoropyrimidine precursors and dihydroindenol derivatives. Key parameters include temperature control (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of reactants. Monitor intermediates via TLC or HPLC to minimize side products .

- Yield Optimization : Use catalytic bases (e.g., K₂CO₃) to deprotonate the indenol hydroxyl group, enhancing nucleophilicity. Purification via column chromatography with gradients of ethyl acetate/hexane improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Identify substituents on the pyrimidine ring (e.g., fluorine at C5) and indene linkage (e.g., dihydro protons at δ 2.5–3.5 ppm) .

- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95%) using reverse-phase C18 columns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols, as the compound may cause respiratory irritation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across different assays?

- Experimental Design :

- Dose-Response Studies : Standardize assay conditions (e.g., cell lines, incubation time) to isolate confounding variables .

- Structural Analog Comparison : Test derivatives (e.g., 5-fluoro-2,4-dimethoxypyrimidine) to identify substituent-specific effects on activity .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Molecular Docking : Employ software like AutoDock Vina to model binding poses with target proteins (e.g., kinases). Prioritize fluorine’s electronegativity and indene’s lipophilicity in scoring functions .

- MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories. Analyze hydrogen bonds between the pyrimidine ring and catalytic residues .

Q. What strategies improve the compound’s solubility and stability in formulation studies?

- Co-Solvent Systems : Test PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility. Monitor degradation via accelerated stability studies (40°C/75% RH) .

- Prodrug Design : Modify the indene-oxy group with hydrolyzable esters (e.g., acetyl) to improve bioavailability. Validate release kinetics using LC-MS .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.